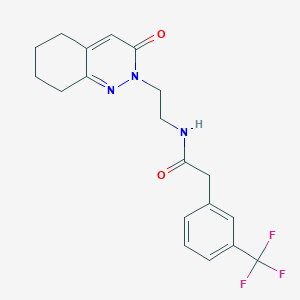
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound characterized by the presence of several functional groups, including a cinnolinone core, a trifluoromethylphenyl moiety, and an acetamide group. These distinct chemical features make it a subject of interest in various scientific fields, including chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves the following steps:
Formation of the cinnolinone core: : This often begins with a cyclization reaction involving hydrazine and a suitable diketone.
Alkylation: : Introduction of the ethyl group at the N-2 position of the cinnolinone core is typically achieved through an alkylation reaction using an appropriate alkyl halide.
Addition of the trifluoromethylphenyl moiety: : This step may involve a Friedel-Crafts acylation or a similar electrophilic aromatic substitution to attach the trifluoromethyl group to a phenyl ring.
Formation of the acetamide group:
Industrial Production Methods
In an industrial context, these steps might be scaled up with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the cinnolinone moiety, forming various oxidized derivatives.
Reduction: : Reductive reactions can modify the oxo group within the cinnolinone ring or reduce the trifluoromethyl group under specific conditions.
Substitution: : The trifluoromethylphenyl moiety allows for potential electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) may be used.
Substitution: : Conditions for substitution reactions may include the use of halides, acids, bases, or other nucleophiles and electrophiles.
Major Products
Oxidized derivatives with higher oxidation states of the cinnolinone core.
Reduced forms where the oxo or trifluoromethyl groups have been modified.
Substituted products where various groups replace hydrogen atoms on the phenyl or acetamide moieties.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity, often used as a model compound for the synthesis and study of cinnolinone derivatives.
Biology
In biological research, it may be evaluated for its potential bioactivity, given the presence of bioactive moieties such as the cinnolinone core and the trifluoromethyl group.
Medicine
While specific medicinal applications might be speculative, compounds with similar structural features are often explored for their pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In industry, this compound might be used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals.
作用機序
The compound's mechanism of action would likely depend on its target application.
Molecular Targets: : These might include enzymes or receptors where the compound could bind, influencing biological pathways.
Pathways Involved: : Depending on its structure, it could interact with pathways involved in inflammation, cell proliferation, or other biological processes.
類似化合物との比較
Unique Features
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide stands out due to its combination of a cinnolinone core and a trifluoromethylphenyl moiety, which imparts distinct chemical and potentially biological properties.
Similar Compounds
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide: : Lacks the trifluoromethyl group, which may affect its reactivity and bioactivity.
2-(3-(trifluoromethyl)phenyl)acetamide: : Missing the cinnolinone core, influencing its overall structure and function.
Other cinnolinone derivatives: : These could vary based on additional functional groups attached to the core structure, impacting their chemical behavior and applications.
特性
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)15-6-3-4-13(10-15)11-17(26)23-8-9-25-18(27)12-14-5-1-2-7-16(14)24-25/h3-4,6,10,12H,1-2,5,7-9,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCLODLAEQOOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2738986.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738988.png)
![4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride](/img/structure/B2738990.png)

![4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2738992.png)
![N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2738993.png)
![2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2738994.png)
![3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2738995.png)
![N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2738997.png)
![9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B2738998.png)
![1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one](/img/structure/B2738999.png)

![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![1-(4-chlorophenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2739008.png)
